3-isopropyl-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3-isopropyl-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves several steps. Typically, the preparation starts with the formation of the pyrazole ring, followed by the introduction of the isopropyl group and the nitrophenyl group. The final step involves the formation of the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
3-isopropyl-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with various biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isopropyl-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to fully understand the molecular mechanisms and pathways .
Comparison with Similar Compounds
Similar compounds to 3-isopropyl-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide include:
- 3-isopropyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-isopropyl-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9(2)13-8-14(18-17-13)15(21)19-16-10(3)11-5-4-6-12(7-11)20(22)23/h4-9H,1-3H3,(H,17,18)(H,19,21)/b16-10+ |
InChI Key |
ADMAXKADYOIGQI-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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